molecular formula C14H19BrN2O4S B513087 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-70-8

1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513087
CAS No.: 942666-70-8
M. Wt: 391.28g/mol
InChI Key: BJXGETMMVHEMCN-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a bromoethoxybenzenesulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Bromoethoxybenzenesulfonyl Intermediate: This step involves the bromination of ethoxybenzene followed by sulfonylation to introduce the sulfonyl group.

    Piperazine Derivatization: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the bromoethoxybenzenesulfonyl intermediate reacts with piperazine.

    Final Ethanone Addition: The final step involves the addition of the ethanone group to the piperazine derivative, typically through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The bromo group can be reduced to form the corresponding ethoxybenzenesulfonyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Ethoxybenzenesulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxybenzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Contains a methoxy group instead of an ethoxy group.

Uniqueness

1-[4-(4-Bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the bromo and ethoxy groups, which can significantly influence its reactivity and binding properties compared to its analogs. The bromo group, in particular, can participate in halogen bonding, enhancing its interaction with biological targets.

Properties

IUPAC Name

1-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXGETMMVHEMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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